(E)-N-(2-methoxyphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-[(E)-2-phenylethenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-15-20(21(28)26-17-10-6-7-11-19(17)29-2)18(27-22(25-15)23-14-24-27)13-12-16-8-4-3-5-9-16/h3-14,18H,1-2H3,(H,26,28)(H,23,24,25)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSJYJHFDFSEJO-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C=CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=NC=N2)N1)/C=C/C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-methoxyphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its anticancer effects and other pharmacological activities.
- Molecular Formula : C22H21N5O2
- Molecular Weight : 387.4 g/mol
- CAS Number : 725219-07-8
| Property | Value |
|---|---|
| Molecular Formula | C22H21N5O2 |
| Molecular Weight | 387.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The compound has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.
-
Cell Line Studies :
- In a study involving human cancer cell lines MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast), the compound exhibited notable cytotoxicity with IC50 values indicating effective inhibition of cell growth. For instance, related compounds in the same class showed IC50 values ranging from 0.53 to 13.1 μM against these lines .
-
Mechanism of Action :
- The compound appears to exert its anticancer effects through multiple mechanisms:
- Inhibition of ERK Signaling Pathway : Studies indicate that it can inhibit the phosphorylation of key proteins involved in the ERK signaling pathway, which is crucial for cell proliferation and survival .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by regulating apoptosis-related proteins and promoting cell cycle arrest at the G2/M phase .
- The compound appears to exert its anticancer effects through multiple mechanisms:
Other Biological Activities
Apart from its anticancer properties, compounds within the same structural class have demonstrated additional biological activities:
- Antibacterial and Antiviral Properties : Some derivatives have shown effectiveness against various bacterial strains and viruses, suggesting a broad spectrum of bioactivity .
- Antiparasitic Effects : Research indicates that related triazolo-pyrimidine compounds possess antiparasitic activity, which could be explored further in drug development .
Case Studies
Several case studies have been documented regarding the biological evaluation of similar compounds:
- Compound H12 :
- Phenylpyrazolo Derivatives :
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations:
- Synthesis Efficiency: Yields for triazolopyrimidines vary widely (33–80%), influenced by steric/electronic effects of substituents.
- Functionalization Strategies: Position 7 is frequently modified with aryl/heteroaryl groups (e.g., isopropylphenyl, trimethoxyphenyl), while position 2 often hosts thioethers or amino groups .
Key Observations:
- Antibacterial Activity : Benzylthio derivatives () show potency against Enterococcus, suggesting electron-withdrawing groups at position 2 may enhance membrane penetration . The target compound’s styryl group, being hydrophobic, could similarly improve bioavailability.
- Receptor Targeting : In CB2 ligands (), modifications at position 2 shift activity from partial to inverse agonism, highlighting the scaffold’s versatility in drug design .
Physicochemical Properties
Table 3: Elemental Analysis and Molecular Properties
Key Observations:
- Elemental Composition: Analogues like V5 and V10 show minor deviations in elemental analysis, emphasizing the need for rigorous purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
